Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate

Description

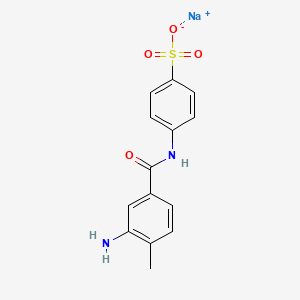

Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate (CAS: 275-177-2) is a benzenesulphonate derivative featuring a benzamido group substituted with an amino and methyl group at the 3- and 4-positions, respectively. The sulphonate (-SO₃⁻Na⁺) group enhances its water solubility, a characteristic common to many sodium benzenesulphonate derivatives.

Properties

CAS No. |

71077-34-4 |

|---|---|

Molecular Formula |

C14H13N2NaO4S |

Molecular Weight |

328.32 g/mol |

IUPAC Name |

sodium;4-[(3-amino-4-methylbenzoyl)amino]benzenesulfonate |

InChI |

InChI=1S/C14H14N2O4S.Na/c1-9-2-3-10(8-13(9)15)14(17)16-11-4-6-12(7-5-11)21(18,19)20;/h2-8H,15H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1 |

InChI Key |

QJGAGCZWQGHNDW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium p-(3-amino-4-methylbenzamido)benzenesulphonate typically involves a multi-step process starting from benzoyl chloride . The general synthetic route includes the following steps:

Reaction with 3-amino-4-methylbenzoic acid: Benzoyl chloride reacts with 3-amino-4-methylbenzoic acid to form an intermediate product.

Sulfonation: The intermediate product undergoes sulfonation with benzenesulfonic acid.

Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the final sodium salt.

Industrial production methods may involve optimizing reaction conditions such as temperature, reaction time, and reagent molar ratios to maximize yield and purity .

Chemical Reactions Analysis

Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit inhibitory effects on protein kinases, which are crucial in cancer cell proliferation and survival . The compound's ability to inhibit these enzymes suggests its potential role in cancer therapy.

Mechanism of Action

The mechanism involves the inhibition of specific pathways that lead to tumor growth. For instance, protein kinases play a pivotal role in signal transduction pathways that control cell division. By inhibiting these pathways, this compound could potentially reduce tumor growth and enhance the efficacy of existing chemotherapy agents .

Biochemical Research

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor, which is critical for understanding metabolic pathways. It has been utilized in studies focusing on the inhibition of various enzymes involved in metabolic processes, providing insights into drug metabolism and pharmacokinetics .

Case Study: Enzyme Activity Modulation

In a controlled study, the compound was tested for its effects on enzyme activity in vitro. Results showed that it significantly inhibited the activity of certain enzymes compared to control groups, indicating its potential as a tool for studying enzyme kinetics and regulation .

Cosmetic Formulations

Use in Cosmetic Products

this compound is also explored for its applications in cosmetic formulations due to its properties as a skin-conditioning agent. Its incorporation into skincare products has been linked to enhanced skin hydration and improved texture .

Safety and Efficacy Studies

Before market introduction, cosmetic formulations containing this compound undergo rigorous testing to assess safety and effectiveness. Studies have demonstrated that formulations with this compound show promising results in improving skin barrier function without causing irritation .

Mechanism of Action

The mechanism of action of sodium p-(3-amino-4-methylbenzamido)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in biochemical pathways, influencing various cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure is distinguished by its benzamido-amino-methyl substituents. Key comparisons with similar benzenesulphonate derivatives include:

Azo Dyes (Acid Orange Series)

- Acid Orange 24 (CAS 1320-07-6): Contains two azo (-N=N-) groups and a dimethylphenyl substituent. Used as a hair dye due to its chromophoric azo linkages .

- Acid Orange 7 (CAS 633-96-5): Features a naphthyl-azo group, highlighting how aromatic extensions influence solubility and dye stability .

Comparison :

- The amino and benzamido groups may confer bioactivity, contrasting with the purely chromophoric role of azo dyes.

Triazine Derivatives

- Sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate (CAS 4156-21-2): Contains a reactive triazine ring with chlorine substituents. Used in reactive dyes or as a chemical intermediate .

Comparison :

- The triazine group introduces electrophilic reactivity (e.g., bonding to cellulose in textiles), absent in the target compound.

- Chlorine substituents increase environmental persistence, whereas the target compound’s amino group may enhance biodegradability .

Alkylbenzenesulphonates

- Sodium p-(3-decyl)benzenesulphonate : A surfactant with a linear alkyl chain. Micellization properties depend on alkyl chain length and branching .

Comparison :

Physicochemical Properties

Biological Activity

Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate, also known as sodium 4-(3-amino-4-methylbenzamido)benzene-1-sulfonate, is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes existing research findings on the compound's biological activity, particularly its inhibitory effects on various enzymes and its cytotoxicity profile.

Chemical Structure and Properties

This compound is characterized by the presence of an amide group attached to a benzene ring, which is further substituted with a sulfonate group. This structural configuration is crucial for its biological interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of human neutrophil elastase (hNE). In a screening of benzenesulfonic acid derivatives, it was found that compounds with similar structural motifs exhibited varying degrees of hNE inhibition. For instance, one derivative demonstrated moderate inhibitory activity with an IC50 value of 35.2 μM, suggesting that the amide moiety significantly contributes to binding affinity and inhibitory potency against hNE .

Table 1: Inhibitory Activities of Related Compounds

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 4f | 35.2 | Moderate hNE inhibitor |

| Compound 9b | 30.2 | Similar structure, comparable activity |

Cytotoxicity Studies

Cytotoxicity assessments against various mammalian cancer cell lines (MCF-7, BGC823, A549, HepG2, HCT116) revealed no significant growth inhibition at concentrations up to 50 μM for the tested compounds. This indicates that this compound and its analogs may possess a favorable safety profile for further development as therapeutic agents .

The mechanism by which this compound exerts its biological effects appears to be closely related to its ability to mimic natural substrates or inhibitors within enzymatic pathways. The binding affinity to hNE suggests that the compound may occupy critical active sites, thereby inhibiting enzyme activity and influencing downstream biological processes.

Computational Studies

Computational docking studies have provided insights into the binding interactions between the compound and hNE. These studies suggest that the amide-4-diphenyl moiety plays a key role in facilitating strong interactions within the active site of hNE . Such insights are valuable for rational drug design and optimization efforts.

Case Studies and Research Findings

Several research articles have documented the biological activities associated with this compound:

- Inhibition of Carbonic Anhydrase : A class of arylsulfonamide compounds has been shown to inhibit carbonic anhydrase (CA), which is involved in various physiological processes such as respiration and acid-base balance. The structural features similar to those found in this compound suggest potential applications in drug design targeting CA .

- Antiviral Activity : Although specific antiviral activity data for this compound is limited, related compounds have demonstrated efficacy against viral infections, indicating a possible avenue for exploration in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Sodium p-(3-amino-4-methylbenzamido)benzenesulphonate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation of the benzene ring, followed by amidation and introduction of the amino-methylbenzamido group. Key steps include:

- Sulfonation : Reaction with concentrated sulfuric acid at 80–100°C to introduce the sulfonate group .

- Amidation : Coupling with 3-amino-4-methylbenzamide using carbodiimide-based reagents (e.g., EDC or DCC) under nitrogen to prevent oxidation .

- Purification : Crystallization from ethanol-water mixtures or column chromatography to isolate the sodium salt .

- Critical Parameters : Temperature control (±2°C) during sulfonation and pH adjustment (6.5–7.0) during amidation are essential to avoid side reactions (e.g., over-sulfonation or hydrolysis) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% recommended) .

- Spectroscopy :

- FT-IR : Confirm sulfonate (SO₃⁻) absorption at 1040 cm⁻¹ and amide (C=O) at 1650 cm⁻¹ .

- ¹H/¹³C NMR : Verify aromatic proton integration ratios and absence of unreacted intermediates .

- Elemental Analysis : Match calculated vs. observed C, H, N, and S content within ±0.3% deviation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.